
(E)-methyl 4-(2-chloro-4-methoxystyryl)benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“(E)-methyl 4-(2-chloro-4-methoxystyryl)benzoate” is a chemical compound with the molecular formula C17H15ClO3 and a molecular weight of 302.75 . It is used for research purposes .
Molecular Structure Analysis
The molecular structure of “(E)-methyl 4-(2-chloro-4-methoxystyryl)benzoate” is represented by the SMILES string: O=C(OC)C1=CC=C(/C=C/C2=CC=C(OC)C=C2Cl)C=C1 . This representation provides a way to describe the structure using ASCII strings.Aplicaciones Científicas De Investigación
Mesomorphic and Fluorescence Properties
A study by Muhammad et al. (2016) focused on synthesizing and examining the liquid crystalline and fluorescence properties of a series of methyl 4-(4-alkoxystyryl)benzoates. This research is pivotal as it highlights the compound's thermal stability and its potential application in materials science, particularly in creating materials with specific liquid crystalline behaviors and fluorescence properties for advanced technologies. The compounds demonstrated thermal stability up to 200°C and exhibited distinctive textures indicative of their mesophase, with the stability of this phase being enhanced by increasing the alkyl chain length up to C10 (Muhammad et al., 2016).
Potential in Schiff Base Derivative Synthesis
Another study by Mohamad et al. (2017) synthesized and characterized methyl 4-(4-aminostyryl) benzoate, exploring its potential as a precursor in the synthesis of Schiff base derivatives. The characterization involved Fourier transform infrared (FT-IR), 1H and 13C nuclear magnetic resonance (NMR), and UV-Visible analysis (UV-Vis). This research underscores the compound's applicability in organic synthesis, providing a foundation for creating complex molecules with potential applications in medicinal chemistry and material science (Mohamad et al., 2017).
Photopolymerization Applications
A study on nitroxide-mediated photopolymerization by Guillaneuf et al. (2010) introduced a new alkoxyamine bearing a chromophore group directly linked to the aminoxyl function, proposing it as a photoiniferter. This compound decomposes under UV irradiation to generate corresponding alkyl and nitroxide radicals, significantly altering the photophysical or photochemical properties of the starting chromophore. Such research is essential for developing new photopolymerization processes, with potential applications in coatings, adhesives, and 3D printing technologies (Guillaneuf et al., 2010).
Synthesis of Natural Product Analogues
Basavaiah and Bakthadoss (1998) presented a new methodology for synthesizing (E)-3-benzylidenechroman-4-ones using methyl 3-aryl-3-hydroxy-2-methylenepropanoates. This methodology's application for synthesizing the methyl ether of bonducellin, an important natural product, and an antifungal agent highlights its significance in the synthesis of bioactive molecules and natural product analogues (Basavaiah & Bakthadoss, 1998).
Propiedades
IUPAC Name |
methyl 4-[(E)-2-(2-chloro-4-methoxyphenyl)ethenyl]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClO3/c1-20-15-10-9-13(16(18)11-15)6-3-12-4-7-14(8-5-12)17(19)21-2/h3-11H,1-2H3/b6-3+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHWVZBMIRNRLPD-ZZXKWVIFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C=CC2=CC=C(C=C2)C(=O)OC)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=C(C=C1)/C=C/C2=CC=C(C=C2)C(=O)OC)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


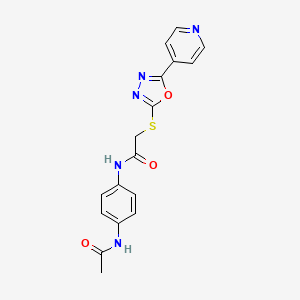
![1-[3-(Benzenesulfonyl)-2-hydroxypropyl]pyrrolidin-2-one](/img/structure/B2929195.png)
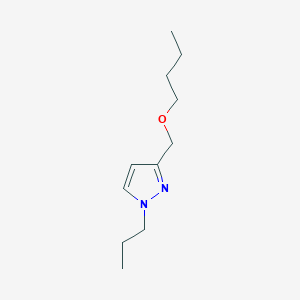
![N-(2,4-dimethylphenyl)-2-[[3-(4-fluorophenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]acetamide](/img/structure/B2929199.png)
![[1-(2-Fluoroethyl)-5-iodopyrazol-3-yl]methanol](/img/structure/B2929202.png)
![5-(4-Fluorophenyl)-2-(methylsulfanyl)-6-(2-morpholinoethyl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2929203.png)
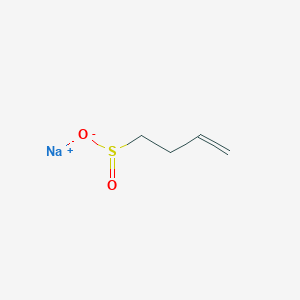
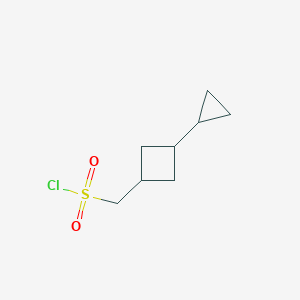

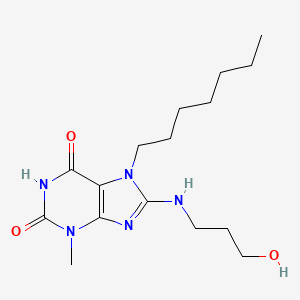

![2-(1H-benzo[d]imidazol-1-yl)-N-(4-(2-methoxyphenoxy)but-2-yn-1-yl)acetamide](/img/structure/B2929214.png)
![N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)-2-(6-oxo-3-(1H-pyrazol-1-yl)pyridazin-1(6H)-yl)propanamide](/img/structure/B2929216.png)